molecular formula C28H27NO5 B15101698 (2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B15101698
M. Wt: 457.5 g/mol
InChI Key: SCJCRPMZAUETNK-NKFKGCMQSA-N
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Description

The compound “(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one” is a complex organic molecule that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction conditions may vary, but it generally requires refluxing the mixture for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, or distillation may be employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds, sulfonic acids.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved can vary, but they often include interactions with proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one: A similar chalcone with different substituents on the aromatic rings.

    (2E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-(2,5-dimethoxyphenyl)prop-2-en-1-one: Another chalcone with a benzoxazole moiety.

Uniqueness

The uniqueness of “(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one” lies in its specific combination of functional groups and aromatic rings, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C28H27NO5/c1-4-5-16-33-21-12-10-19(11-13-21)27(30)23(28-29-24-8-6-7-9-26(24)34-28)18-20-17-22(31-2)14-15-25(20)32-3/h6-15,17-18H,4-5,16H2,1-3H3/b23-18-

InChI Key

SCJCRPMZAUETNK-NKFKGCMQSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C3=NC4=CC=CC=C4O3

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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